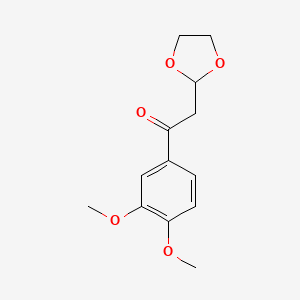

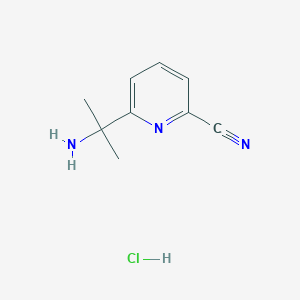

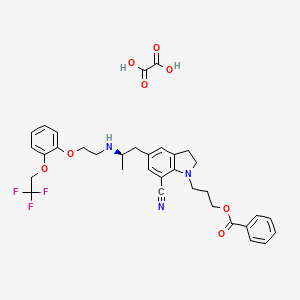

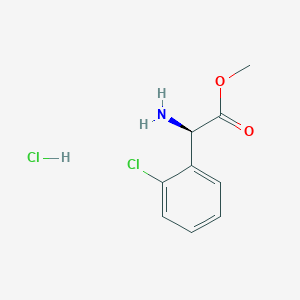

![molecular formula C8H16N2 B1400452 2-Isopropyl-2,6-diazaspiro[3.3]heptane CAS No. 1559064-13-9](/img/structure/B1400452.png)

2-Isopropyl-2,6-diazaspiro[3.3]heptane

説明

“2-Isopropyl-2,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C8H16N2 . It is a structural surrogate of piperazine .

Synthesis Analysis

The synthesis of “this compound” has been described in several studies. One method involves the reductive amination of a readily available aldehyde with primary amines or anilines . Another method describes the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, which affords excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2/c1-7(2)10-5-8(6-10)3-9-4-8/h7,9H,3-6H2,1-2H3 .Chemical Reactions Analysis

The usefulness of “this compound” has been shown in arene amination reactions yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 140.23 .科学的研究の応用

Synthesis of 2,6-Diazaspiro[3.3]heptanes

2,6-Diazaspiro[3.3]heptane compounds are synthesized through methods such as reductive amination of available aldehydes, showcasing their relevance in synthetic chemistry. The process yields high yields and is suitable for large-scale synthesis or as part of a library (Hamza et al., 2007). Another approach involves a concise and scalable synthesis, proving its utility as a structural surrogate of piperazine in arene amination reactions (Burkhard & Carreira, 2008).

Novel Structural Forms and Applications

Research also highlights the synthesis of angular azaspiro[3.3]heptanes and their derivatives. These compounds are generated in high yields and serve as crucial building blocks in drug discovery, either as part of a library or individually on a preparative scale, showing their broad applicability in medicinal chemistry (Guérot et al., 2011).

Chirality and Molecular Properties

Designing axially chiral molecules like 2,6-diphosphaspiro[3.3]heptanes has been a point of interest. These molecules display conformational rigidity and a high barrier to racemization, making them unique in terms of their stereochemical properties and stability (Naruse & Kugiya, 2013).

Material Science and Energetic Material Analysis

Energetic Material Analysis

Computational studies on spirocyclic compounds like dinitro-2,6-diaza-1,3,5,7-tetraoxaspiro[3.3]heptane have been conducted, focusing on their properties as energetic materials. The research includes optimization, density estimation, and detonation parameter computation, emphasizing the compounds' potential in this domain (Seok, 2014).

Coordination of Transition Metal Centers

Studies have also delved into the use of spirocyclic compounds in coordinating transition metal centers, demonstrating their utility in creating complex metal-ligand systems. The structural and magnetic properties of these systems have been thoroughly investigated, highlighting their potential in material science and coordination chemistry (Petrukhina et al., 2005).

Safety and Hazards

When handling “2-Isopropyl-2,6-diazaspiro[3.3]heptane”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

2-propan-2-yl-2,6-diazaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-7(2)10-5-8(6-10)3-9-4-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCXCNAXUUGKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2(C1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。